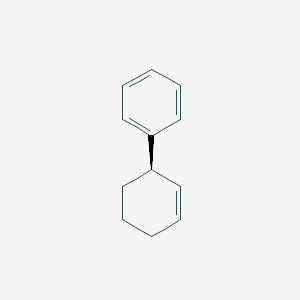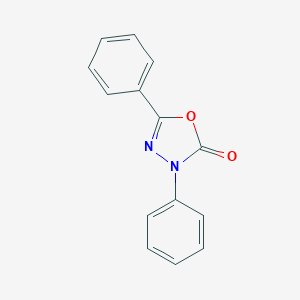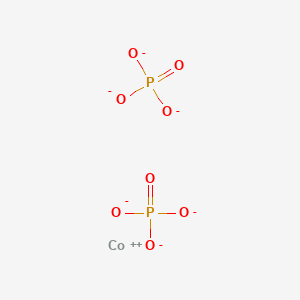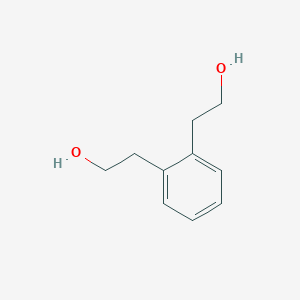
(R)-3-Phenylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Phenylcyclohexene is an organic compound that belongs to the class of cycloalkenes, which are cyclic hydrocarbons that contain one or more double bonds. It has a molecular formula of C12H14 and a molecular weight of 158.24 g/mol. (R)-3-Phenylcyclohexene is an important intermediate in the synthesis of various organic compounds and has several applications in scientific research.
Mécanisme D'action
The mechanism of action of (R)-3-Phenylcyclohexene is not well understood. However, it is believed to act as a ligand for various receptors in the body, including the GABA-A receptor and the NMDA receptor. It may also have an effect on the release of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (R)-3-Phenylcyclohexene are not well studied. However, it is believed to have an effect on the central nervous system, including sedative and anxiolytic effects. It may also have an effect on the cardiovascular system, including vasodilation and hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-3-Phenylcyclohexene in lab experiments is its availability and low cost. It is also a versatile intermediate that can be used in the synthesis of various organic compounds. However, one limitation is its potential toxicity and the need for proper handling and disposal.
Orientations Futures
There are several future directions for the research on (R)-3-Phenylcyclohexene. One direction is the development of new synthetic methods for the production of (R)-3-Phenylcyclohexene that are more efficient and environmentally friendly. Another direction is the study of the mechanism of action of (R)-3-Phenylcyclohexene and its potential therapeutic applications in the treatment of various diseases, including anxiety and depression. Additionally, the development of new chiral ligands and catalysts based on (R)-3-Phenylcyclohexene could have applications in asymmetric synthesis.
Méthodes De Synthèse
(R)-3-Phenylcyclohexene can be synthesized via several methods, including the catalytic hydrogenation of phenylcyclohexene, the Wittig reaction of 1-phenyl-1,3-butadiene with cyclohexanone, and the Grignard reaction of phenylmagnesium bromide with cyclohexanone. The catalytic hydrogenation method is the most commonly used method for the synthesis of (R)-3-Phenylcyclohexene.
Applications De Recherche Scientifique
(R)-3-Phenylcyclohexene has several applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a starting material for the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Propriétés
Numéro CAS |
17540-19-1 |
|---|---|
Nom du produit |
(R)-3-Phenylcyclohexene |
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
[(1R)-cyclohex-2-en-1-yl]benzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |
Clé InChI |
MUSXBUOOSTWNCY-LBPRGKRZSA-N |
SMILES isomérique |
C1CC=C[C@@H](C1)C2=CC=CC=C2 |
SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
SMILES canonique |
C1CC=CC(C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)




